2,4-Ditert-butylbenzoic acid
CAS No.: 14035-04-2
Cat. No.: VC21397961
Molecular Formula: C15H22O2
Molecular Weight: 234.33g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14035-04-2 |
|---|---|
| Molecular Formula | C15H22O2 |
| Molecular Weight | 234.33g/mol |
| IUPAC Name | 2,4-ditert-butylbenzoic acid |
| Standard InChI | InChI=1S/C15H22O2/c1-14(2,3)10-7-8-11(13(16)17)12(9-10)15(4,5)6/h7-9H,1-6H3,(H,16,17) |
| Standard InChI Key | PINAENFSXQEGCA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(C)(C)C |
Introduction
Chemical Structure and Physical Properties
Chemical Structure
2,4-Ditert-butylbenzoic acid has the molecular formula C₁₅H₂₂O₂, containing:
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A benzoic acid core (C₇H₆O₂)
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Two tert-butyl groups (C₄H₉) at positions 2 and 4 of the benzene ring
The structural arrangement creates significant steric hindrance, particularly from the tert-butyl group at position 2, which is in close proximity to the carboxylic acid functionality.
Physical Properties
The physical properties of 2,4-Ditert-butylbenzoic acid can be reasonably estimated based on structurally related compounds. Table 1 presents the estimated physical properties:
The melting point estimation draws from the observation that 2,5-di-t-butylbenzoic acid has a melting point of 128°C, while 2,4,6-tri-t-butylbenzoic acid melts at a much higher temperature of 297°C . The difference in melting points demonstrates how substitution patterns significantly affect physical properties of these compounds.
Synthesis Methods
Several potential synthetic routes for 2,4-Ditert-butylbenzoic acid can be proposed based on methods used for structurally similar compounds.
Lithiation-Carbonation Route
The most promising synthesis method would follow the approach used for other substituted benzoic acids as described in the literature :
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Preparation of 2,4-di-tert-butylbromobenzene through bromination of 1,3-di-tert-butylbenzene
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Formation of 2,4-di-tert-butylphenyllithium via metal-halogen exchange using n-butyllithium
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Carbonation by reaction with dry carbon dioxide
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Acidification to obtain 2,4-Ditert-butylbenzoic acid
This approach mirrors the successful synthesis of 2,5-di-t-butylbenzoic acid, which was prepared with yields of approximately 35-40% . The reaction would be conducted in an inert atmosphere using anhydrous solvents to prevent side reactions.
Oxidation of Corresponding Aldehyde
An alternative synthetic route could involve:
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Synthesis of 2,4-di-tert-butylbenzaldehyde
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Oxidation using appropriate oxidizing agents (e.g., potassium permanganate)
This approach would be particularly useful if the corresponding aldehyde is more readily available than the brominated precursor.
Carboxylation from 2,4-Di-tert-butylphenol
Given that 2,4-Di-tert-butylphenol is commercially available and well-characterized , a potential synthesis route might involve transformation of the phenol to the corresponding benzoic acid through appropriate carboxylation methods.
Chemical Reactivity
The chemical reactivity of 2,4-Ditert-butylbenzoic acid would be influenced by both the carboxylic acid functionality and the steric hindrance created by the tert-butyl substituents.
Carboxylic Acid Reactions
Standard carboxylic acid reactions would be possible but likely affected by steric hindrance:
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Esterification - The reaction with alcohols to form esters would occur but at a slower rate compared to less hindered benzoic acids. This is supported by observations for 2,4,6-tri-t-butylbenzoic acid, which could be esterified to form a methyl ester (m.p. 96-98°) with approximately 80% yield .
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Salt formation - Reaction with bases to form carboxylate salts would occur as expected for carboxylic acids.
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Reduction - The carboxylic acid group could be reduced to the corresponding alcohol or aldehyde using appropriate reducing agents.
Effect of tert-Butyl Substituents
The tert-butyl groups would provide:
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Steric protection to the aromatic ring
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Electron-donating effects that would slightly decrease the acidity of the carboxylic acid group
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Increased hydrophobicity, affecting solubility and partition coefficient
Comparison with Related Compounds
Understanding the properties of 2,4-Ditert-butylbenzoic acid is aided by comparing it with structurally related compounds that have been more extensively characterized.
The significantly different melting points between 2,5-di-t-butylbenzoic acid (128°C) and 2,4,6-tri-t-butylbenzoic acid (297°C) underscore the substantial impact of substitution patterns on physical properties, particularly in crystalline packing.
Thermochemical Properties
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